molecular formula C24H22FN5O2S B12146173 4-Fluoro-N-[3-(4-phenyl-piperazin-1-yl)-quinoxalin-2-yl]-benzenesulfonamide

4-Fluoro-N-[3-(4-phenyl-piperazin-1-yl)-quinoxalin-2-yl]-benzenesulfonamide

Cat. No.: B12146173
M. Wt: 463.5 g/mol
InChI Key: NRRPPSBCSIDHNN-UHFFFAOYSA-N
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Description

4-Fluoro-N-[3-(4-phenyl-piperazin-1-yl)-quinoxalin-2-yl]-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, a phenylpiperazine moiety, and a benzenesulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[3-(4-phenyl-piperazin-1-yl)-quinoxalin-2-yl]-benzenesulfonamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the phenylpiperazine moiety, and the attachment of the benzenesulfonamide group. One common method involves the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by condensing o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of Phenylpiperazine Moiety: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction, where the quinoxaline core reacts with 4-phenylpiperazine in the presence of a base.

    Attachment of Benzenesulfonamide Group: The final step involves the sulfonation of the quinoxaline-phenylpiperazine intermediate with a sulfonyl chloride derivative, such as benzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[3-(4-phenyl-piperazin-1-yl)-quinoxalin-2-yl]-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline or phenylpiperazine derivatives.

Scientific Research Applications

4-Fluoro-N-[3-(4-phenyl-piperazin-1-yl)-quinoxalin-2-yl]-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[3-(4-phenyl-piperazin-1-yl)-quinoxalin-2-yl]-benzenesulfonamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-[3-(4-phenyl-piperazin-1-yl)-quinoxalin-2-yl]-benzenesulfonamide is unique due to its combination of a quinoxaline core, phenylpiperazine moiety, and benzenesulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C24H22FN5O2S

Molecular Weight

463.5 g/mol

IUPAC Name

4-fluoro-N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C24H22FN5O2S/c25-18-10-12-20(13-11-18)33(31,32)28-23-24(27-22-9-5-4-8-21(22)26-23)30-16-14-29(15-17-30)19-6-2-1-3-7-19/h1-13H,14-17H2,(H,26,28)

InChI Key

NRRPPSBCSIDHNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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